![molecular formula C17H16FN5O2 B2716918 6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878421-13-7](/img/structure/B2716918.png)
6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds, such as midazolam, has been described in the literature . Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process .Molecular Structure Analysis
The molecular structure of this compound likely includes a purine ring (a type of nitrogen-containing heterocycle) fused with an imidazole ring (another type of nitrogen-containing heterocycle), along with a phenyl ring (a type of carbon-based ring) that is substituted with a fluorine atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to formation of imidazobenzodiazepine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Bactericidal Activity
F3124-1010 exhibits significant bactericidal effects. In particular, it demonstrates considerable inhibition against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzae pv. oryzae (Xoo). The compound’s half-maximal effective concentration (EC50) values are 1.07 µg/mL for rice bacterial leaf blight and 7.14 µg/mL for leaf streak. These values surpass those of commercial bactericides .
Hydrolysis Kinetics
The hydrolysis kinetics of F3124-1010 in water have been investigated. The compound’s hydrolysis half-lives depend on factors such as pH, initial concentration, and temperature. For instance:
Photolysis Kinetics
F3124-1010 undergoes photolysis in water. Its photolysis half-life varies with initial concentration:
Degradation Products
The degradation products of F3124-1010 have been identified using advanced analytical techniques. One key degradation product is 2-(4-fluorobenzyl)-5-methoxy-1,3,4-oxadiazole. The hydrolysis activation energy (Ea) for F3124-1010 is 49.90 kJ/mol, indicating medium hydrolysis. Understanding these degradation products contributes to safety assessment and enhances our knowledge of F3124-1010 in aquatic environments .
Mechanism of Degradation
Based on the identified degradation product, a proposed degradation mechanism for F3124-1010 in water involves hydrolysis and subsequent formation of the mentioned product. Further studies can elucidate additional details of this mechanism .
Application in Rice Disease Management
Given its bactericidal properties, F3124-1010 holds promise as a potential tool for managing rice diseases caused by Xoo. Researchers can explore its efficacy in field trials and assess its environmental impact .
Mechanism of Action
While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSNAKEYWYCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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